4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide
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Overview
Description
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide is an organic compound with the molecular formula C13H19N3O3S and a molecular weight of 297.379. It is a part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield
Chemical Reactions Analysis
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide can be compared to other benzenesulfonamide derivatives, such as:
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)-benzenesulfonamide, N-methyl-: This compound has a similar structure but includes an additional methyl group, which can affect its reactivity and biological activity.
4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride: This compound is used in organic synthesis and has different functional groups that influence its chemical behavior.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and biological properties compared to its analogs.
Properties
CAS No. |
401640-41-3 |
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Molecular Formula |
C13H19N3O3S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O3S/c1-11-3-5-12(6-4-11)20(18,19)14-13(17)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
InChI Key |
KKKBXXYDLBVALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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